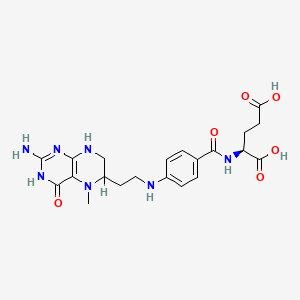

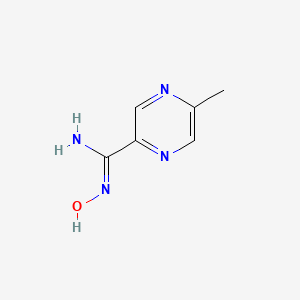

5-Methylpyrazine-2-amidoxime

Descripción general

Descripción

5-Methylpyrazine-2-amidoxime is a biochemical used for proteomics research . It has a molecular formula of C6H8N4O and a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of pyrazine-2-amidoxime, a structural analogue of 5-Methylpyrazine-2-amidoxime, was achieved by a diffusion method of crystallization . The study also detailed the geometric, energetic, and spectroscopic properties characterized by DFT methods .Molecular Structure Analysis

Pyrazine-2-amidoxime forms not only dimers but also stable helical-like polymers, stabilized by intermolecular interactions between two neighboring molecules . Various types of intermolecular interactions were found between the H-bond donors (CH, NH, and OH) and H-bond acceptors (hydroxyl O, imino N, aza N) .Chemical Reactions Analysis

The electrochemical behavior of pyrazine-2-amidoxime was studied in acetonitrile in the absence or presence of methanol . The mechanisms of the anodic oxidation and cathodic reduction were proposed .Physical And Chemical Properties Analysis

5-Methylpyrazine-2-amidoxime has a molecular formula of C6H8N4O and a molecular weight of 152.15 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates demonstrates the utility of pyrazine derivatives in creating novel heterocyclic compounds. These compounds were synthesized using palladium-catalyzed carbonylation and converted to the corresponding amidoximes and amidines, showcasing their potential in developing new pharmaceuticals and materials (Tsizorik et al., 2020).

Green Synthesis Approaches

An efficient and green method for the synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone highlights the environmental benefits of using renewable resources and mild reaction conditions. This approach not only provides a high yield but also contributes to the development of sustainable chemical processes (Song et al., 2017).

Corrosion Inhibition

Pyrazine derivatives have been investigated for their corrosion inhibition performance, providing insights into the protection of metals against corrosion. This application is crucial for extending the life of materials in acidic environments and reducing economic losses due to corrosion (Obot & Gasem, 2014).

Antimicrobial and Antioxidant Activities

The synthesis of amidine and bis amidine derivatives from cyanopyridine and cyanopyrazine demonstrates their potential for medical applications. These compounds have been evaluated for anti-inflammatory and anticancer activities, showing promising results in inhibiting various cancer cell lines and reducing inflammation (Arya et al., 2013).

Biocatalytic Production

High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine illustrates the advancements in genetic and genome engineering to develop efficient and sustainable production processes. This approach opens new avenues for the commercial production of valuable chemical intermediates in a more environmentally friendly manner (Gu et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 5-Methylpyrazine-2-amidoxime is the nitric oxide (NO) pathway in the human body . Nitric oxide is naturally synthesized in the human body and presents many beneficial biological effects, particularly on the cardiovascular system .

Mode of Action

5-Methylpyrazine-2-amidoxime interacts with its targets by being oxidized in vivo, which leads to the release of nitric oxide . This interaction and the resulting changes contribute to the compound’s biological effects.

Biochemical Pathways

The key biochemical pathway involved in the action of 5-Methylpyrazine-2-amidoxime is the oxidation of amidoximes and oximes . This process is catalyzed by various hemoproteins like cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways . The oxidation of 5-Methylpyrazine-2-amidoxime leads to the release of nitric oxide, which then affects downstream pathways and processes.

Pharmacokinetics

Its molecular weight is 15215 , which may influence its bioavailability and distribution within the body.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-hydroxy-5-methylpyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMQMDMXQPQRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420704 | |

| Record name | 5-Methylpyrazine-2-amidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazine-2-amidoxime | |

CAS RN |

832113-99-2 | |

| Record name | 5-Methylpyrazine-2-amidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

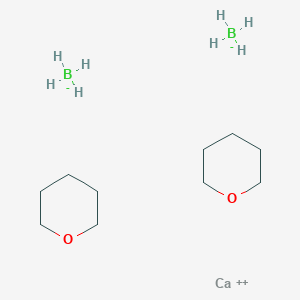

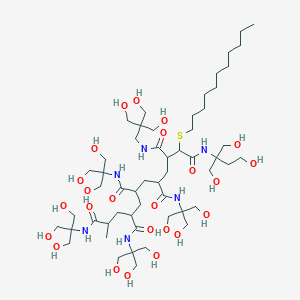

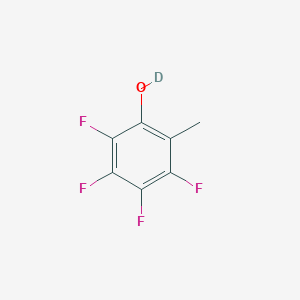

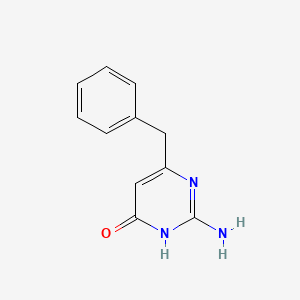

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

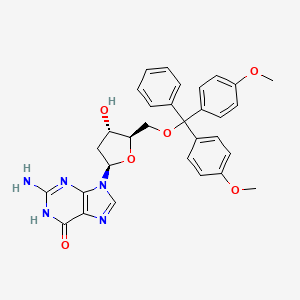

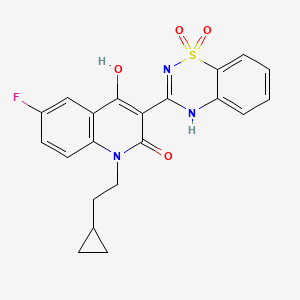

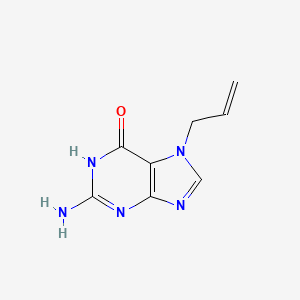

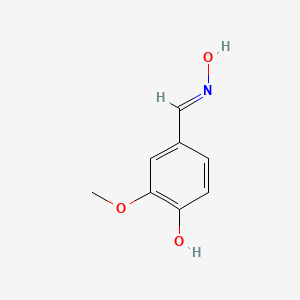

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![26,28-Bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol](/img/structure/B1496704.png)

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)

![6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1496716.png)